tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its analogs typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, a related compound was synthesized through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9%. Similarly, another analog was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with a total yield of 20.2%.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates and related compounds has been elucidated using various spectroscopic and crystallographic techniques . The molecular formula of a similar compound, tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, is C11H21NO4 .
Chemical Reactions Analysis
These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry.
Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate . Crystallographic studies provide insights into the solid-state structure, which influences the reactivity and solubility of these compounds .
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is involved in the synthesis of complex molecules due to its unique structural features. For instance, a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized as an intermediate for biologically active compounds like crizotinib, demonstrating the role of such structures in drug development processes (Kong et al., 2016). This showcases the compound's potential as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.
Scaffold for Substituted Piperidines
Tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate serves as a scaffold for the preparation of substituted piperidines, a class of compounds with significant pharmaceutical applications. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, for example, demonstrates the compound's utility in generating new molecular structures through regioselective ring-opening and 1,3-dipolar cycloaddition reactions, highlighting its importance in medicinal chemistry and drug design (Harmsen et al., 2011).
Structural and Biological Evaluations
The compound and its derivatives have been subjected to structural and biological evaluations, providing insights into their potential applications. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with its structure confirmed by X-ray diffraction. Despite exhibiting moderate anthelmintic activity, such studies are crucial for understanding the compound's pharmacological properties and potential therapeutic uses (Sanjeevarayappa et al., 2015).
Safety And Hazards
When handling “tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,11,18H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQSOUWCBJVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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